molecular formula C5H5NO2 B1469766 (S)-4-Ethynyloxazolidin-2-one CAS No. 1398507-73-7

(S)-4-Ethynyloxazolidin-2-one

Cat. No. B1469766
M. Wt: 111.1 g/mol
InChI Key: DLZMXGHLIAPYCI-BYPYZUCNSA-N
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Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The compound’s uses and applications would also be described.





  • Synthesis Analysis

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  • Molecular Structure Analysis

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  • Physical And Chemical Properties Analysis

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  • Scientific Research Applications

    Antitumor Efficacy

    • In Vitro and In Vivo Antitumor Activities : A study by Lee et al. (2002) focused on the antitumor activities of novel sulfonylurea compounds, including (S)-4-ethynyloxazolidin-2-one derivatives. These compounds showed promise as antitumor candidates, with some exhibiting potent inhibitory effects on tumor growth in animal models.

    Synthesis and Application in Medicinal Chemistry

    • Synthesis and Stereoselectivity : Research by Ferraz et al. (2007) highlighted the synthesis of imidazolidin-4-ones, involving (S)-4-ethynyloxazolidin-2-one, and their stereoselective formation. This study underscores the compound’s utility in medicinal chemistry.
    • Synthesis of Thiazolidin-4-Ones : A review by Mech et al. (2021) emphasized the significance of thiazolidin-4-ones, structurally related to (S)-4-ethynyloxazolidin-2-one, in medicinal chemistry. The review discusses their wide-ranging biological activities, highlighting the compound's versatility.

    Bioactivity and Biological Applications

    • Insect Growth-Inhibitor and Chemosterilant : A study by Schaefer and Tieman (1967) investigated 4-imidazolin-2-one, structurally related to (S)-4-ethynyloxazolidin-2-one, for its potential as an insect growth-inhibitor. This research indicates the compound's potential in biological control applications.

    Pharmacological Properties

    • Calcium Antagonists with Antioxidant Activity : A study by Kato et al. (1999) explored thiazolidinone derivatives, related to (S)-4-ethynyloxazolidin-2-one, as novel calcium antagonists with antioxidant properties. This study contributes to understanding the pharmacological properties of such compounds.

    Antihyperglycemic Activity

    • Antihyperglycemic Effects of Thiazolidin-4-Ones : The study by Abubakar et al. (2020) investigated the antihyperglycemic activity of thiazolidin-4-ones. This research adds to the understanding of the potential therapeutic applications of (S)-4-ethynyloxazolidin-2-one and its derivatives in diabetes management.

    Antibacterial Properties

    • Synthesis and Antibacterial Activity : A study by Kumar et al. (2016) focused on the synthesis and antibacterial properties of thiazolidin-4-ones, highlighting the potential use of (S)-4-ethynyloxazolidin-2-one derivatives in combating bacterial infections.

    Safety And Hazards

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  • Future Directions

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    For a specific compound like “(S)-4-Ethynyloxazolidin-2-one”, you would need to consult the primary literature or databases such as PubChem, SciFinder, or Reaxys. If you have access to these resources, they could provide you with detailed information. If you don’t have access, you might consider reaching out to a librarian or a chemist for assistance. They may be able to help you find the information you’re looking for.


    properties

    IUPAC Name

    (4S)-4-ethynyl-1,3-oxazolidin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DLZMXGHLIAPYCI-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C#CC1COC(=O)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C#C[C@H]1COC(=O)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H5NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    111.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-4-Ethynyloxazolidin-2-one

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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